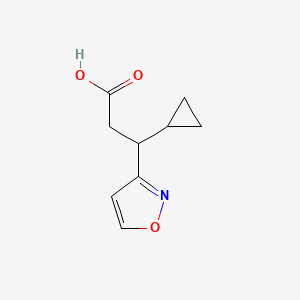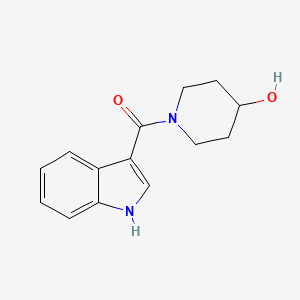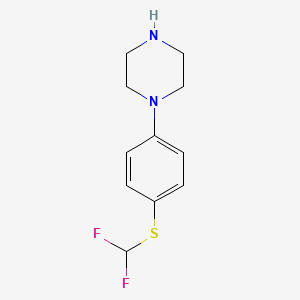![molecular formula C10H16ClNOS B13556837 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methylsulfanyl group, and an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzaldehyde with ethanamine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . The process is optimized to maximize yield and minimize waste, ensuring cost-effective production. Quality control measures are implemented at various stages of the production process to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Methoxy-4-(methylthio)phenyl]ethan-1-aminehydrochloride .
- 2-[4-(Methylsulfonyl)phenyl]ethylamine .
Uniqueness
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is unique due to its combination of a methoxy group, a methylsulfanyl group, and an ethanamine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C10H16ClNOS |
|---|---|
Molekulargewicht |
233.76 g/mol |
IUPAC-Name |
2-(2-methoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-12-10-7-9(13-2)4-3-8(10)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H |
InChI-Schlüssel |
PZDXUEQHNDKWAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)SC)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
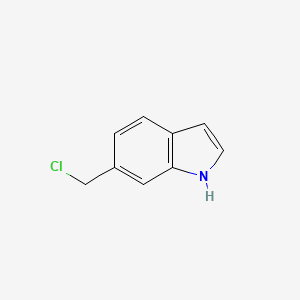
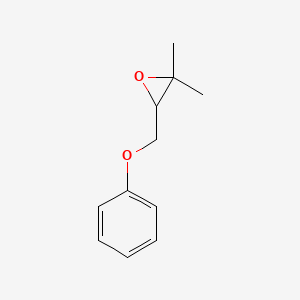

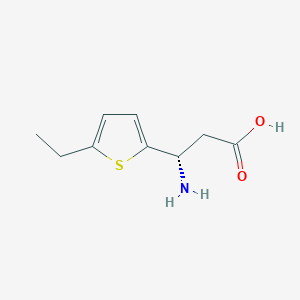
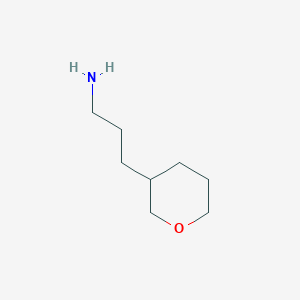

![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)
